molecular formula C19H22N4O2S B6751757 3-[(4-phenyl-1,4-diazepan-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide

3-[(4-phenyl-1,4-diazepan-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B6751757
M. Wt: 370.5 g/mol
InChI Key: YKIYICCYWXGOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-phenyl-1,4-diazepan-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazines This compound is characterized by the presence of a diazepane ring fused with a benzothiadiazine dioxide moiety

Properties

IUPAC Name

3-[(4-phenyl-1,4-diazepan-1-yl)methyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-26(25)18-10-5-4-9-17(18)20-19(21-26)15-22-11-6-12-23(14-13-22)16-7-2-1-3-8-16/h1-5,7-10H,6,11-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIYICCYWXGOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=CC=CC=C2)CC3=NS(=O)(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-phenyl-1,4-diazepan-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

Biologically, 3-[(4-phenyl-1,4-diazepan-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological membranes and proteins makes it a candidate for further pharmacological studies .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has been studied for its antihypertensive and antidiabetic properties, as well as its role as a modulator of ion channels and receptors .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It also serves as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of 3-[(4-phenyl-1,4-diazepan-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with various molecular targets. These include ion channels, enzymes, and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-phenyl-1,4-diazepan-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide apart is its combined structural features of both the diazepane and benzothiadiazine dioxide moieties. This unique combination allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications .

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